molecular formula C10H19NO3 B6302409 1-(Allyloxy)-3-morpholinopropan-2-ol CAS No. 225117-04-4

1-(Allyloxy)-3-morpholinopropan-2-ol

Cat. No. B6302409
CAS RN: 225117-04-4
M. Wt: 201.26 g/mol
InChI Key: NOKSKLKYLIQFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Allyloxy)-3-morpholinopropan-2-ol, also known as AOMP, is an organic compound belonging to the class of organosulfur compounds. It is a white, crystalline solid with a melting point of 65-67 °C and a molecular weight of 170.22 g/mol. AOMP is soluble in water and is used in a variety of applications, including as a surfactant, emulsifier, and corrosion inhibitor.

Scientific Research Applications

1-(Allyloxy)-3-morpholinopropan-2-ol is used in a variety of scientific research applications, including as a surfactant, emulsifier, and corrosion inhibitor. It is also used in the synthesis of other organosulfur compounds, such as sulfonamides and sulfonates. 1-(Allyloxy)-3-morpholinopropan-2-ol is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.

Advantages and Limitations for Lab Experiments

1-(Allyloxy)-3-morpholinopropan-2-ol is a useful compound for a variety of scientific research applications. It is relatively inexpensive and easy to obtain, and it is readily soluble in water. However, it is an irritant and can be toxic in high concentrations. Care should be taken when handling 1-(Allyloxy)-3-morpholinopropan-2-ol in the laboratory.

Future Directions

The future of 1-(Allyloxy)-3-morpholinopropan-2-ol research is promising. It has potential applications in the development of new pharmaceuticals, as well as in the development of new surfactants, emulsifiers, and corrosion inhibitors. It could also be used in the development of new materials, such as polymers and nanomaterials. Additionally, further research into the biochemical and physiological effects of 1-(Allyloxy)-3-morpholinopropan-2-ol could lead to new therapeutic applications.

Synthesis Methods

1-(Allyloxy)-3-morpholinopropan-2-ol can be synthesized by a number of methods, including the reaction of allyl chloride with 3-morpholinopropanol in the presence of triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction yields 1-(Allyloxy)-3-morpholinopropan-2-ol as a white solid.

properties

IUPAC Name

1-morpholin-4-yl-3-prop-2-enoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-5-14-9-10(12)8-11-3-6-13-7-4-11/h2,10,12H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKSKLKYLIQFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CN1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Allyloxy)-3-morpholinopropan-2-ol

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